molecular formula C5H7NO B1606727 2,5-Dimethyloxazole CAS No. 23012-11-5

2,5-Dimethyloxazole

Cat. No. B1606727
CAS RN: 23012-11-5
M. Wt: 97.12 g/mol
InChI Key: NSAUQTCATRWAJC-UHFFFAOYSA-N
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Description

2, 5-Dimethyloxazole, also known as oxazole, 2, 5-dimethyl, belongs to the class of organic compounds known as 2, 5-disubstituted oxazoles. 2, 5-disubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. 2, 5-Dimethyloxazole is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2, 5-dimethyloxazole is primarily located in the cytoplasm. Outside of the human body, 2, 5-dimethyloxazole can be found in coffee and coffee products. This makes 2, 5-dimethyloxazole a potential biomarker for the consumption of this food product.

Scientific Research Applications

Photoisomerization Studies

2,5-Dimethyloxazole has been identified as a significant product in the study of photochemical reactions. For instance, Nunes et al. (2013) demonstrated its formation as a photoproduct in the unimolecular photochemistry of 3,5-dimethylisoxazole. The study provided insights into the mechanisms of isoxazole-oxazole photoisomerization and the characterization of elusive intermediates such as nitrile ylide (Nunes, Reva, & Fausto, 2013).

Pyrolysis and Rearrangement Processes

2,5-Dimethyloxazole was also identified as a primary product in the pyrolysis of isoxazoles. The research by Nunes et al. (2011) into the high-pressure pulsed pyrolysis of isoxazoles revealed the formation of 2,5-dimethyloxazole under specific conditions, contributing to a better understanding of the chemical processes involved in pyrolysis and the role of vinylnitrenes (Nunes, Reva, Pinho e Melo, et al., 2011).

Synthesis and Chemical Transformations

Zhang et al. (2006) explored the synthesis of 2-(1-chloroalkyl)-4,5-dimethyloxazoles and their subsequent transformation into (E)-2-alkenyl-4,5-dimethyloxazoles. This research contributes to the understanding of regioselective chlorination and dehydrochlorination processes in organic synthesis (Zhang, Yan, & Zhang, 2006).

Pharmaceutical Applications

In the realm of pharmaceutical research, 2,5-dimethyloxazole and its derivatives have been investigated for potential antimalarial properties. Hutt, Elslager, and Werbel (1970) synthesized derivatives of 2,5-dimethyl-1,3,4-oxadiazole and evaluated their efficacy against Plasmodium berghei in mice, providing a foundation for the development of new antimalarial substances (Hutt, Elslager, & Werbel, 1970).

properties

IUPAC Name

2,5-dimethyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-3-6-5(2)7-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAUQTCATRWAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177567
Record name 2,5-Dimethyloxazole
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Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

117.00 to 118.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 2,5-Dimethyloxazole
Source Human Metabolome Database (HMDB)
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Product Name

2,5-Dimethyloxazole

CAS RN

23012-11-5
Record name 2,5-Dimethyloxazole
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Record name 2,5-Dimethyloxazole
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Record name 2,5-Dimethyloxazole
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Record name 2,5-dimethyloxazole
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Record name 2,5-DIMETHYLOXAZOLE
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Record name 2,5-Dimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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